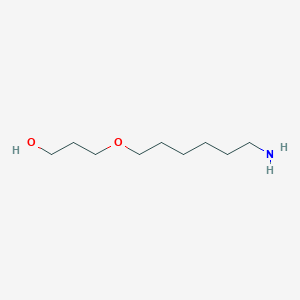

3-((6-Aminohexyl)oxy)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21NO2 |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-(6-aminohexoxy)propan-1-ol |

InChI |

InChI=1S/C9H21NO2/c10-6-3-1-2-4-8-12-9-5-7-11/h11H,1-10H2 |

InChI Key |

HZMOAEKWCVPRNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCOCCCO)CCN |

Origin of Product |

United States |

Structural Classification Within Alkoxyamines and Amino Alcohols

3-((6-Aminohexyl)oxy)propan-1-ol is a bifunctional organic molecule that can be categorized within two principal classes of compounds: amino alcohols and alkoxyamines. Its structure, characterized by a primary amine (-NH2) at one terminus and a primary alcohol (-OH) at the other, firmly places it within the amino alcohol family. fishersci.com These compounds are noted for their utility as buffers, corrosion inhibitors, and precursors in the synthesis of more complex molecules.

The presence of an ether linkage (-O-) within the carbon backbone further refines its classification, situating it as an alkoxyamine. Specifically, it is a propanol (B110389) derivative featuring a hexyloxy substituent at the third carbon, which itself is terminated by an amino group. This unique combination of a primary amine, a primary alcohol, and an ether group on a flexible aliphatic chain underpins its multifunctional nature.

To better understand its characteristics, a comparison with related, well-documented amino alcohols is useful. The properties of these related compounds can provide insights into the expected behavior of this compound.

Table 1: Comparison of this compound with Related Amino Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| 3-Amino-1-propanol | 156-87-6 | C₃H₉NO | 75.11 | Short-chain amino alcohol, used as a molecular linker. sigmaaldrich.com |

| 6-Aminohexan-1-ol | 4048-33-3 | C₆H₁₅NO | 117.19 | Longer-chain amino alcohol, provides a six-carbon spacer. |

| 2-Amino-3-cyclohexylpropan-1-ol | 103808-94-2 | C₉H₁₉NO | 157.25 | Contains a bulky cyclohexyl group, influencing steric properties. nih.gov |

| This compound | 183672-83-9 | C₉H₂₁NO₂ | 175.27 | Combines features of amino alcohols and ethers, offering increased flexibility and spacing. |

Overview of Foundational Research and Emerging Significance

While direct, in-depth research focused exclusively on 3-((6-Aminohexyl)oxy)propan-1-ol is not extensively documented in publicly available literature, its significance can be inferred from studies on analogous structures. The foundational research on simpler amino alcohols, such as 3-amino-1-propanol, highlights their role as versatile building blocks in organic synthesis. sigmaaldrich.com These molecules are frequently employed to introduce both amino and hydroxyl functionalities into a target structure, serving as linkers or spacers in the construction of more complex architectures. For instance, 3-amino-1-propanol is utilized in the preparation of polyurethanes and dendrimers. sigmaaldrich.com

The emerging significance of this compound lies in the strategic extension of these principles. The inclusion of a hexyl ether linkage provides a longer, more flexible spacer arm compared to its shorter-chain counterparts. This structural modification is crucial in fields such as supramolecular chemistry and materials science, where precise control over molecular dimensions and intermolecular interactions is paramount. The ether bond also introduces a degree of chemical stability and conformational flexibility.

Strategic Positioning As a Multifunctional Chemical Entity in Academic Inquiry

Retrosynthetic Analysis and Key Intermediate Identification

A retrosynthetic analysis of this compound reveals two primary disconnection points that lead to plausible synthetic precursors. The most logical disconnections are at the ether oxygen and adjacent to the nitrogen atom of the amino group.

Disconnection of the C-O Ether Bond: This disconnection suggests two possible synthetic routes based on the Williamson ether synthesis.

Route A: This route involves the reaction of a 6-aminohexanol derivative (the nucleophile) with a 3-halopropan-1-ol or a protected version thereof. A key challenge in this approach is the potential for the amine to compete with the alcohol as the nucleophile. Therefore, protection of the amino group is crucial.

Route B: Alternatively, propan-1,3-diol can be deprotonated to form an alkoxide that then reacts with a 6-halo-1-aminohexane derivative. Similar to Route A, the amino group would require protection to prevent unwanted side reactions.

Disconnection of the C-N Bond: This approach focuses on forming the amino group in the final steps of the synthesis.

Route C: This pathway involves the synthesis of an intermediate containing the ether linkage and a suitable functional group on the hexyl chain that can be converted to an amine. For example, an aldehyde or a halide at the 6-position of the hexyl ether of propan-1-ol could serve as a precursor for a subsequent reductive amination or nucleophilic substitution with an ammonia (B1221849) equivalent.

Based on this analysis, key intermediates for the synthesis of this compound include:

N-protected 6-aminohexan-1-ol

Propan-1,3-diol

3-Halopropan-1-ol (or its protected form)

6-Halo-1-((3-hydroxypropyl)oxy)hexane

6-(3-Hydroxypropoxy)hexanal

The choice of a specific synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the need to control selectivity.

Strategies for the Formation of the Ether Linkage

Adaptation of Williamson Ether Synthesis for Alkoxypropanols

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. rsc.orggoogle.com For the synthesis of this compound, this method can be adapted in several ways, primarily revolving around the choice of the nucleophile and the electrophile.

A plausible approach involves the reaction of the monosodium salt of propan-1,3-diol with a protected 6-halo-1-aminohexane. The amino group of 6-aminohexanol would first be protected, for instance, with a tert-butoxycarbonyl (Boc) group, to yield N-(6-hydroxyhexyl) carbamic acid tert-butyl ester. This alcohol can then be converted to a suitable leaving group, such as a bromide or tosylate. The resulting N-(6-bromohexyl)carbamic acid tert-butyl ester can then be reacted with the sodium salt of propan-1,3-diol. The use of a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) would facilitate the deprotonation of propan-1,3-diol to form the nucleophilic alkoxide. google.com Following the etherification, the Boc protecting group can be removed under acidic conditions to yield the final product.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| N-(6-bromohexyl)carbamic acid tert-butyl ester | Propan-1,3-diol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux |

| 6-Bromohexan-1-ol | Sodium 3-hydroxypropan-1-olate | - | Propan-1,3-diol | Elevated Temperature |

It is important to note that the reaction conditions, such as temperature and choice of solvent, can significantly influence the reaction's yield and selectivity.

Transition Metal-Catalyzed Etherification Approaches

Modern organic synthesis offers alternatives to the classical Williamson ether synthesis, including transition metal-catalyzed methods. The Buchwald-Hartwig and Ullmann condensations are powerful cross-coupling reactions for the formation of C-O bonds. researchgate.netmrs-j.org

The Ullmann condensation typically involves the reaction of an alcohol with an aryl or vinyl halide in the presence of a copper catalyst at elevated temperatures. researchgate.net While traditionally used for aryl ethers, modifications for alkyl ether synthesis exist. In the context of this compound, one could envision a copper-catalyzed coupling between a protected 6-halo-1-aminohexane and propan-1,3-diol.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been extended to etherification reactions. mrs-j.org This methodology could potentially be applied to the synthesis of the target molecule, offering milder reaction conditions compared to the Ullmann condensation. A possible route would involve the palladium-catalyzed reaction of a protected 6-aminohexanol with a 3-halopropanol derivative. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

While these transition metal-catalyzed methods offer potential advantages, their application to the synthesis of aliphatic ethers like this compound is less common than for aryl ethers, and optimization of reaction conditions would be necessary.

Approaches for the Introduction and Modification of the Amino Group

The terminal primary amino group is another key functionality of the target molecule. Its introduction can be achieved either through the use of a pre-functionalized precursor or by conversion of another functional group at a later stage of the synthesis.

Reductive Amination Pathways Utilizing Hexane Derivatives

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. nih.govgoogle.com In a potential synthetic route to this compound, an aldehyde precursor, 6-(3-hydroxypropoxy)hexanal, could be subjected to reductive amination.

This aldehyde intermediate could be synthesized by the selective oxidation of the primary alcohol of 3-((6-hydroxyhexyl)oxy)propan-1-ol. The subsequent reductive amination would involve reacting the aldehyde with an ammonia source, such as ammonia or ammonium (B1175870) chloride, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the aldehyde in the presence of the amine. nih.govgoogle.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent |

| Aldehyde/Ketone | Ammonia, Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol |

| Aldehyde/Ketone | Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane |

This pathway offers the advantage of introducing the amino group at a late stage, potentially simplifying the purification of intermediates.

Nucleophilic Substitution Reactions with Aminohexyl Precursors

Another common strategy for introducing an amino group is through nucleophilic substitution. This can be achieved by reacting a suitable electrophile with an amine nucleophile.

In one approach, a dihaloalkane such as 1,6-dibromohexane (B150918) could first be reacted with the sodium salt of propan-1,3-diol under Williamson ether synthesis conditions to form 1-bromo-6-(3-hydroxypropoxy)hexane. Subsequent reaction of this intermediate with a large excess of ammonia would lead to the displacement of the bromide to form the primary amine. The use of excess ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts. googleapis.com

Alternatively, a precursor like 6-chloro-1-hexanol (B31631) can be used. The alcohol would first be protected, for instance as a tetrahydropyranyl (THP) ether. The chloro group can then be displaced by a nitrogen nucleophile, such as sodium azide (B81097), followed by reduction of the resulting azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Finally, deprotection of the alcohol would yield the target molecule. This azide displacement-reduction sequence is a reliable method for the synthesis of primary amines.

An in-depth analysis of the synthetic pathways, optimization, and analytical characterization of the bifunctional chemical compound this compound reveals the intricate processes required for its creation and verification. This compound, which incorporates both an amine and a hydroxyl functional group connected by an ether linkage, serves as a key building block in various chemical applications.

Applications of 3 6 Aminohexyl Oxy Propan 1 Ol As a Versatile Chemical Intermediate

Building Block in the Synthesis of Advanced Organic Scaffolds

The dual functionality of 3-((6-Aminohexyl)oxy)propan-1-ol makes it an attractive starting material for the construction of complex organic scaffolds, particularly macrocycles. Amino alcohols are recognized as valuable templates in the synthesis of macrolactones and other macrocyclic structures. nih.govnih.gov The general strategy involves the sequential or simultaneous reaction of the amine and hydroxyl groups with other difunctional reagents to form a large ring structure.

For instance, the amine group of this compound can be acylated with a dicarboxylic acid chloride, while the hydroxyl group can be esterified with another acid chloride, or both functionalities can react with a single reagent that bears two complementary reactive sites. Ring-closing metathesis (RCM) is another powerful technique that could be employed after suitable derivatization of the amine and hydroxyl groups with terminal alkenes. nih.gov The synthesis of macrocycles derived from amino alcohols has been shown to yield compounds with interesting biological activities. nih.govnih.gov

The flexible hexyl ether chain of this compound can provide the necessary conformational freedom for the molecule to adopt the required geometry for macrocyclization. The resulting macrocyclic compounds, incorporating the ether and amine functionalities, could be explored for applications such as synthetic ionophores or as hosts in molecular recognition studies. The synthesis of such macrocycles often involves multi-step reaction sequences, as exemplified by the general approach to aminoalcohol-derived macrocycles. nih.gov

Table 1: Potential Macrocyclization Reactions Involving this compound

| Reactant 1 | Reactant 2 | Reaction Type | Potential Macrocyclic Product |

| This compound | Dicarboxylic acid dichloride | Acylation & Esterification | Macrolactam-lactone |

| Di-alkenyl derivative of this compound | Grubbs' Catalyst | Ring-Closing Metathesis | Unsaturated Macrocycle |

| This compound | Di-isocyanate | Urethane (B1682113)/Urea formation | Macrocyclic urea-urethane |

Precursor for Dimeric and Polymeric Amine-Functionalized Structures

The bifunctional nature of this compound allows it to act as a monomer in condensation polymerization reactions, leading to the formation of dimeric and polymeric structures. The presence of both an amine and a hydroxyl group enables the synthesis of poly(ester amide)s, poly(ether amide)s, and poly(urethane)s.

For example, self-condensation of this compound, or its reaction with a dicarboxylic acid, could lead to the formation of poly(ester amide)s. nih.gov These polymers contain both ester and amide linkages in their backbone, offering a combination of properties from both polyesters and polyamides. The degradation rates and mechanical properties of such polymers can be tuned by the choice of co-monomers and the polymerization conditions. nih.gov

Furthermore, this compound can be used to synthesize poly(amine ether)s. researchgate.netgoogle.com These polymers, which contain both amine and ether functionalities in their repeating units, are of interest for their potential applications as specialty polymers with unique thermal and mechanical properties. The synthesis can be achieved through reactions such as the Hartwig-Buchwald polycondensation. researchgate.net The resulting polymers can exhibit good thermal stability and solubility in common organic solvents. researchgate.net

The general scheme for the polymerization of a bifunctional monomer like this compound (represented as HO-R-NH₂) with a dicarboxylic acid (HOOC-R'-COOH) would be:

n(HO-R-NH₂) + n(HOOC-R'-COOH) → [-O-R-NH-CO-R'-CO-]n + 2n H₂O

This reaction would produce a poly(ester amide) with the specific properties imparted by the hexyl ether chain of the amino alcohol monomer.

Utilization in the Synthesis of Surfactants and Amphiphilic Compounds

The molecular structure of this compound, featuring a polar head group (amino-propanol) and a nonpolar tail (hexyl-oxy), is inherently amphiphilic. This makes it a suitable candidate for the synthesis of novel surfactants. Surfactants are molecules that can lower the surface tension between two liquids or between a liquid and a solid.

The primary amine group can be quaternized to create a cationic surfactant, or it can be reacted with an anionic group, such as a sulfate (B86663) or carboxylate, to form an anionic or zwitterionic surfactant. For example, reaction with a fatty acid could yield an amino acid-like surfactant. wanabio.comresearchgate.net The synthesis of amino acid-based surfactants is a well-established field, and similar methodologies could be applied to this compound. wanabio.comnih.gov

The performance of the resulting surfactant, including its critical micelle concentration (CMC), foaming ability, and emulsifying power, would be influenced by the balance between the hydrophilic head and the hydrophobic tail. The presence of the ether linkage in the hydrophobic tail could also affect its properties, potentially enhancing its stability in certain formulations. The biocatalytic synthesis of amide-based surfactants from fatty acids and amino alcohols has been demonstrated, offering a green chemistry approach to such compounds. nih.gov

Table 2: Potential Surfactant Derivatives of this compound

| Modification | Reactant | Surfactant Type | Potential Properties |

| Quaternization of amine | Alkyl halide | Cationic | Antimicrobial, fabric softening |

| Sulfation of hydroxyl | Sulfating agent | Anionic | Detergency, foaming |

| Reaction with fatty acid | Fatty acid | Non-ionic/Catanionic | Emulsification, biocompatibility |

| Ethoxylation | Ethylene oxide | Non-ionic | Enhanced water solubility, stability |

Role in the Development of Linkers for Immobilization and Surface Modification

In the field of biotechnology and materials science, the immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors, microarrays, and other diagnostic tools. Bifunctional linker molecules are often employed to covalently attach these biomolecules to the surface. The structure of this compound makes it an ideal candidate for such a linker.

The hydroxyl group can be used to attach the molecule to a solid support, such as silica (B1680970) or glass, which often have surface silanol (B1196071) (Si-OH) groups. This can be achieved through the formation of ether or siloxane bonds. The primary amine group at the other end of the molecule is then available for the covalent attachment of biomolecules, such as proteins or DNA, often after activation with a cross-linking agent like glutaraldehyde. researchgate.netnih.gov The use of amino-functionalized surfaces is a common strategy in the fabrication of optical biosensors. researchgate.net

The hexyl ether chain provides a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the immobilized biomolecule for interaction with its target. Secondary amino alcohol-based linkers have been reported for the capture and release of peptides in solid-phase synthesis, highlighting the utility of the amino alcohol motif in this context. nih.gov The ability to create self-assembled monolayers (SAMs) is another important aspect of surface modification where molecules like this compound could be employed.

Integration into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The structure of this compound contains functional groups that can participate in such interactions, making it a potential component of supramolecular assemblies. nih.govnih.gov

The primary amine group can be protonated to form an ammonium (B1175870) ion, which can then act as a guest for a variety of host molecules, such as crown ethers. wikipedia.org Crown ethers are cyclic polyethers that can selectively bind cations, including protonated amines, within their central cavity. wikipedia.org The ether linkages within the this compound molecule itself could also contribute to its ability to coordinate with metal ions. mdpi.comnih.govresearchgate.net

Furthermore, the bifunctional nature of the molecule allows it to act as a building block for supramolecular polymers. mdpi.commdpi.com These are long-chain structures formed through the self-assembly of monomers linked by non-covalent bonds. For example, the amine and hydroxyl groups could participate in hydrogen bonding networks, leading to the formation of one-dimensional chains or more complex three-dimensional structures. The self-assembly of amino acids and their derivatives into functional biomaterials is an area of active research, and similar principles could be applied to molecules like this compound. nih.gov

Role in Materials Science Research and Polymer Chemistry

Incorporation into Polymerization Processes as a Monomer or Chain Transfer Agent

The presence of both an amino and a hydroxyl group allows 3-((6-Aminohexyl)oxy)propan-1-ol to act as a monomer in various step-growth polymerization reactions. For instance, it can be incorporated into polyamides and polyurethanes, where the amine and hydroxyl functionalities react with dicarboxylic acids (or their derivatives) and diisocyanates, respectively.

In polyamide synthesis, the primary amine group of this compound can react with a dicarboxylic acid to form an amide linkage, a key bond in the formation of polyamides. yolatech.com This process is a form of condensation polymerization where a small molecule, such as water, is eliminated. yolatech.com Similarly, in the synthesis of polyurethanes, the hydroxyl group can react with an isocyanate group to form a urethane (B1682113) linkage. The ability of a single molecule to present both functionalities can lead to the formation of complex polymer architectures.

While less common, molecules with active hydrogen atoms, such as the amine and hydroxyl groups in this compound, can potentially act as chain transfer agents in certain polymerization reactions, influencing the molecular weight of the resulting polymer.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Reactive Groups from this compound | Resulting Linkage |

| Polyamide | Dicarboxylic Acid | Amino Group | Amide |

| Polyurethane | Diisocyanate | Hydroxyl Group | Urethane |

Functionalization of Polymer Surfaces through Grafting and Coating Methodologies

The modification of polymer surfaces is crucial for enhancing properties such as adhesion, biocompatibility, and wettability. this compound is a candidate for surface functionalization through "grafting to" techniques, where pre-existing polymer chains are chemically attached to a surface. frontiersin.orgnih.gov The primary amine group is particularly useful for this purpose, as it can react with various functional groups on a polymer backbone or surface, such as carboxylic acids, epoxides, or isocyanates, to form stable covalent bonds. researchgate.netnih.gov

This surface grafting can be used to introduce hydroxyl groups onto a polymer surface, thereby altering its hydrophilicity and providing sites for further chemical reactions. For example, grafting this molecule onto a hydrophobic polymer surface could significantly increase its wettability. This technique is also employed in the modification of nanoparticles, such as silica (B1680970), to improve their dispersion in polymer matrices or to introduce specific functionalities. nih.govuni-regensburg.deuu.nlnanomedicine-rj.com

Development of Anti-Corrosion Coatings and Adhesion Promoters Utilizing Related Structures

Structures related to this compound, such as other amino alcohols and amino-functional silanes, are utilized in anti-corrosion coatings. threebond.co.jpresearchgate.net These molecules can improve the adhesion of coatings to metal substrates, a critical factor for long-term protection. uni-regensburg.de The amine functionality provides a strong interaction with the metal surface, while the other functional groups can co-react with the coating's resin matrix. For example, amino alcohols can act as dispersants for pigments in waterborne metal coatings, enhancing properties like corrosion resistance. pcimag.com

Table 2: Functional Roles of Related Amino Alcohols in Coatings

| Application | Mechanism of Action | Key Functional Group |

| Corrosion Inhibition | Adsorption on metal surface, formation of a protective film | Amino Group |

| Adhesion Promotion | Chemical bonding to substrate and polymer matrix | Amino and Hydroxyl Groups |

| Pigment Dispersion | Interaction with pigment surfaces | Amino Group |

Cross-Linking Agent in Polymer Network Formation

The bifunctionality of this compound makes it a potential cross-linking agent, or curative, for certain polymer systems, particularly epoxy resins. uu.nl Epoxy resins are typically cured by reacting them with compounds that have active hydrogen atoms, such as amines. threebond.co.jp The primary amine group of this compound contains two active hydrogens, each capable of reacting with an epoxy group, thus opening the epoxide ring and forming a covalent bond.

The subsequent hydroxyl group from the epoxy ring-opening, along with the inherent hydroxyl group of the this compound molecule, can further participate in reactions, leading to a densely cross-linked polymer network. The long, flexible chain of this molecule can also impart a degree of toughness and flexibility to the cured epoxy resin.

Investigation in the Creation of Stimuli-Responsive Materials

Stimuli-responsive polymers, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.org The incorporation of ionizable groups, such as amines, into a polymer structure is a common strategy for creating pH-responsive materials. researchgate.net

The primary amine group in this compound can be protonated under acidic conditions, leading to a positively charged polymer chain. This charge can induce electrostatic repulsion between polymer segments, causing the material, such as a hydrogel, to swell. nih.gov This pH-dependent swelling behavior is the basis for various applications, including controlled drug delivery systems and sensors. nih.govnih.gov By polymerizing or grafting this compound into a polymer network, it is possible to create materials that respond to changes in the acidity of their environment. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 3 6 Aminohexyl Oxy Propan 1 Ol and Its Derivatives

Conformational Analysis and Energy Landscape Mapping

No specific research data on the conformational analysis and energy landscape mapping of 3-((6-Aminohexyl)oxy)propan-1-ol was found in the public domain. Theoretical studies would be required to identify the stable conformers and the energy barriers between them, which are crucial for understanding its flexibility and interaction capabilities.

Electronic Structure Calculations (e.g., DFT) for Reactivity Prediction and Mechanistic Insight

There is no available research detailing electronic structure calculations, such as Density Functional Theory (DFT), for this compound. Such calculations would be instrumental in predicting its reactivity, understanding its reaction mechanisms, and determining properties like molecular orbital energies and charge distribution.

Molecular Dynamics Simulations for Solvent Interactions and Self-Assembly Behavior

A literature search did not yield any studies on the use of molecular dynamics simulations to investigate the solvent interactions or self-assembly behavior of this compound. These simulations are vital for understanding how the molecule behaves in different environments and its potential to form larger organized structures.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

No computational studies predicting the spectroscopic properties (e.g., NMR, IR) of this compound and correlating them with experimental data have been published. This type of research is fundamental for validating computational models and aiding in the interpretation of experimental spectra.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

There is no evidence of Quantitative Structure-Reactivity Relationships (QSRR) studies being conducted on this compound and its derivatives. QSRR models would be valuable for predicting the reactivity of related compounds based on their structural features.

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives

While 3-((6-Aminohexyl)oxy)propan-1-ol itself is an achiral molecule, its functional groups serve as ideal handles for the introduction of chirality. Future research is poised to explore the asymmetric synthesis of derivatives where stereocenters are strategically installed. This could involve the enantioselective acylation or alkylation of the amino or hydroxyl group, or the use of the compound as a ligand for asymmetric metal catalysis. The development of stereocontrolled methodologies will be crucial for creating chiral derivatives with specific three-dimensional arrangements, which is of paramount importance in fields such as medicinal chemistry and materials science, where molecular recognition and chirality play a critical role.

Exploration of Novel Catalytic Transformations Involving the Compound

The presence of both a nucleophilic amine and a hydroxyl group allows this compound to participate in a variety of catalytic transformations. Future investigations will likely focus on leveraging this dual functionality. For instance, it could serve as a bidentate ligand for transition metal catalysts, potentially influencing the selectivity and efficiency of reactions such as cross-coupling, hydrogenation, or oxidation. Research into novel catalytic systems where the compound itself or its derivatives act as organocatalysts is another promising direction. The intramolecular proximity of the two functional groups could be exploited to facilitate tandem or cascade reactions, leading to the efficient synthesis of complex molecules from simple precursors.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, and the use of this compound aligns well with these goals. Its potential for use in continuous flow chemistry systems presents a significant area for future research. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability. The compound's physical properties, such as its solubility and boiling point, will be important considerations in designing efficient flow processes. Furthermore, developing synthetic routes to this compound and its derivatives that utilize renewable starting materials and minimize waste generation will be a key aspect of sustainable synthesis research.

Development as a Component in Advanced Sensor Technologies

The amine and hydroxyl moieties of this compound are excellent candidates for interaction with various analytes, making it a promising component for the development of advanced chemical sensors. The primary amine group can be readily modified with chromophores or fluorophores to create optical sensors, where a change in color or fluorescence intensity signals the presence of a target molecule. Similarly, it can be immobilized onto transducer surfaces for the fabrication of electrochemical sensors. Future research will likely focus on designing and synthesizing novel derivatives of this compound tailored for the selective and sensitive detection of specific ions, small molecules, or biomolecules.

Synergistic Research with Nanomaterials for Enhanced Functionalization

The functional groups of this compound provide ideal anchor points for the surface modification of nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes. This functionalization can improve the dispersibility and biocompatibility of these materials, as well as introduce new functionalities. Future interdisciplinary research will explore the synergistic effects of combining this organic linker with the unique properties of nanomaterials. For example, nanoparticles functionalized with this compound could be used for targeted drug delivery, where the amine group can be further conjugated with targeting ligands. In the realm of nanoelectronics, the molecule could act as a linker in the assembly of nanoparticle-based conductive films.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 190.2 g/mol (calculated) | |

| LogP (Predicted) | 0.8 (MarvinSketch) | |

| Aqueous Solubility | 12 mg/mL (pH 7.4, shake-flask) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yield, minimal racemization |

| Solvent | Ethanol/Water (7:3) | Balances solubility and reactivity |

| Catalyst | KOH (1.2 eq) | Accelerates ether formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.